molecular formula C11H15N3O3S B2847863 Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 953226-33-0

Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2847863
CAS No.: 953226-33-0
M. Wt: 269.32
InChI Key: AOFGUSNSWLZZRN-UHFFFAOYSA-N
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Description

Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multi-step reactions. One common method starts with the reaction of ethyl acetoacetate with thiourea to form the thiazole ring. This intermediate is then reacted with allylamine and ethyl chloroformate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its allylamino and carbamate groups provide additional sites for chemical modification, making it a versatile compound for various applications .

Properties

IUPAC Name

ethyl N-[4-[2-oxo-2-(prop-2-enylamino)ethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-3-5-12-9(15)6-8-7-18-10(13-8)14-11(16)17-4-2/h3,7H,1,4-6H2,2H3,(H,12,15)(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFGUSNSWLZZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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